molecular formula C18H18BrN3O2S2 B2928614 N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261002-78-1

N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2928614
CAS No.: 1261002-78-1
M. Wt: 452.39
InChI Key: MCTJNKBZTMLPCB-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a thienopyrimidine core, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by heating thiophene-2-carboxamides in formic acid.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the bromophenyl derivative with an appropriate acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thienopyrimidine core and the acetamide linkage.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It can be used as a probe to study various biological processes and pathways, especially those involving thienopyrimidine derivatives.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and have similar chemical properties.

    Bromophenyl Derivatives: Compounds with a bromophenyl group exhibit similar reactivity in substitution reactions.

    Acetamide Derivatives: Compounds with an acetamide linkage have comparable chemical behavior in terms of stability and reactivity.

Uniqueness

N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its combination of a bromophenyl group, a thienopyrimidine core, and an acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c1-2-8-22-17(24)16-14(7-9-25-16)21-18(22)26-11-15(23)20-10-12-5-3-4-6-13(12)19/h3-7,9H,2,8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTJNKBZTMLPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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